MALAT1 was initially discovered in metastatic lung adenocarcinoma cells and has since been identified in numerous other cancer types, including breast, liver, and pancreatic cancers. It is classified as a long non-coding RNA, which means it does not encode proteins but plays critical roles in regulating cellular processes such as gene expression, cell proliferation, and apoptosis. The compound MALAT1-IN-1 is synthesized to inhibit the function of MALAT1, thereby potentially reducing tumor growth and metastasis.
The synthesis of MALAT1-IN-1 involves several key steps:
MALAT1-IN-1's molecular structure typically includes a backbone that allows for effective binding to the RNA structure of MALAT1. While specific structural data for MALAT1-IN-1 may vary depending on the exact chemical composition used in its synthesis, it generally features:
The precise molecular formula and structure can be determined through spectroscopic methods following synthesis.
MALAT1-IN-1 primarily functions by engaging in specific interactions with the MALAT1 RNA molecule:
These reactions are crucial for understanding how MALAT1-IN-1 can modulate cellular responses in cancer contexts.
The mechanism through which MALAT1-IN-1 exerts its effects involves several steps:
The physical properties of MALAT1-IN-1 include:
Chemical properties include:
These properties are essential for determining the pharmacokinetics and bioavailability of the compound.
MALAT1-IN-1 has several promising applications in scientific research:
Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a highly conserved, nuclear-enriched long non-coding RNA (lncRNA) spanning >8,000 nucleotides on human chromosome 11q13.1. It regulates gene expression through interactions with splicing factors, transcription factors, and epigenetic modifiers. MALAT1 is overexpressed in numerous cancers—including lung, colorectal, breast, and liver carcinomas—where it drives metastasis, proliferation, and therapy resistance. Its knockdown in preclinical models suppresses tumor progression, validating MALAT1 as a high-priority target for anticancer drug development [2] [3] [7].
MALAT1 contributes to oncogenesis through multiple mechanisms:
Table 1: MALAT1 Overexpression in Human Cancers and Functional Impacts [1] [3] [7]
Cancer Type | Key MALAT1-Driven Pathways | Functional Outcome |
---|---|---|
Non-small cell lung | PI3K/AKT, Wnt/β-catenin | Increased metastasis; poor overall survival |
Colorectal | EMT, YAP/SOX9/RUNX2 | Liver metastasis; organoid branching |
Gastric | VE-cadherin/β-catenin, ERK/MMP | Angiogenesis; lymph node invasion |
Hepatocellular | miR-124/Slug, autophagy | Tumor recurrence; sorafenib resistance |
MALAT1 orchestrates cancer progression via interactions at transcriptional and post-transcriptional levels:
Table 2: MALAT1-Regulated Signaling Pathways in Metastasis [1] [4] [6]
Downstream Effector | Regulated by MALAT1 | Metastatic Pathway Activated |
---|---|---|
miR-101-3p | Sponged (↓) | STC1/EGF-driven invasion |
SRSF1 | Phosphorylation modulated (↑) | MYB-mediated cell cycle progression |
EZH2 | Recruited to chromatin (↑) | miR-218 silencing; Wnt/β-catenin |
Slug | Stabilized via miR-124 inhibition | MAPK/ERK-induced EMT |
The development of MALAT1 inhibitors is supported by three key rationales:
Table 3: Compounds Targeting MALAT1 in Preclinical Development
Compound Name | Chemical Structure | Target Validation | Biological Effects |
---|---|---|---|
MALAT1-IN-1 | C₁₉H₂₁N₃O₂ | Binds MALAT1 triple helix; modulates downstream genes | Reduces tumor organoid branching; inhibits krt16 expression |
MALAT1-IN-1 (CAS: 827327-28-6) is a first-in-class inhibitor identified through compound library screening. It selectively suppresses MALAT1-driven gene networks (e.g., krt16) without affecting related lncRNAs like NEAT1. At 1 μM, it inhibits mammary tumor organoid branching by >70% in MMTV-PyMT mice, confirming its potential as a metastasis suppressor [1]. Future efforts will focus on optimizing its bioavailability and testing combinatorial regimens with DNA-damaging agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7